2-(3-Isopropylphenoxy)aniline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Isopropylphenoxy)aniline typically involves the reaction of 3-isopropylphenol with aniline under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Isopropylphenoxy)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl ring can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated phenoxy aniline derivatives.
Scientific Research Applications
2-(3-Isopropylphenoxy)aniline is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-(3-Isopropylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 2-(4-Isopropylphenoxy)aniline
- 2-(3-Methylphenoxy)aniline
- 2-(3-Ethylphenoxy)aniline
Comparison: 2-(3-Isopropylphenoxy)aniline is unique due to the presence of the isopropyl group at the meta position on the phenoxy ring. This structural feature can influence its reactivity and interaction with biological targets compared to similar compounds with different substituents. For example, the isopropyl group can enhance hydrophobic interactions, potentially increasing the compound’s binding affinity to certain proteins .
Properties
IUPAC Name |
2-(3-propan-2-ylphenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-11(2)12-6-5-7-13(10-12)17-15-9-4-3-8-14(15)16/h3-11H,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLLCODFGLJPIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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